2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine
描述
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core with a bromomethyl substituent at the 2-position. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing kinase inhibitors, anticancer agents, and luminescent materials. The bromomethyl group facilitates nucleophilic substitution reactions, enabling functionalization at the 2-position, while the aromatic system allows for π-π stacking interactions in biological targets .
属性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
InChI 键 |
OMCSNIMELBASSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC(=C2)CBr)N=C1 |
产品来源 |
United States |
科学研究应用
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine has various applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of materials and chemicals with specific properties.
作用机制
The mechanism by which 2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
相似化合物的比较
Comparative Analysis with Structural Analogues
Substituent Position and Reactivity
2-Substituted Derivatives
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2) : The ethyl group at the 2-position enhances lipophilicity compared to the bromomethyl group, improving membrane permeability. However, the bromine at the 5-position limits direct electrophilic substitution at that site, directing further modifications to the 3- or 7-positions .
- 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine : The bulky tert-butyl group sterically hinders reactions at the 2-position but stabilizes the aromatic system, increasing thermal stability. This derivative is less reactive in cross-coupling reactions compared to brominated analogues .
5-Substituted Bromo Derivatives
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine : The ethynylphenyl group at the 3-position enables fluorescence properties, with a quantum yield of 0.45 in DMSO. The bromine at the 5-position allows Suzuki-Miyaura coupling, yielding biaryl derivatives with antiproliferative activity (IC₅₀ = 0.8–2.3 μM in HeLa cells) .
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine : Dual halogenation at the 5- and 6-positions increases electrophilicity, facilitating nucleophilic aromatic substitution. This compound serves as a precursor for dual-functionalized kinase inhibitors .
Key Observations :
- N-Alkylation (e.g., benzyl, SEM groups) protects the pyrrole NH, enabling regioselective functionalization .
- Bromine at the 5-position directs cross-coupling reactions (e.g., Suzuki with arylboronic acids), whereas 2-substituents require milder conditions to avoid steric interference .
Anticancer Agents
- Nortopsentin Analogues (e.g., 1f, 3f): 2-(Bromomethyl) derivatives were modified to thiazolyl-pyrrolo[2,3-b]pyridines, showing IC₅₀ values of 0.2–1.5 μM in mesothelioma models. The bromomethyl group’s replacement with methyl or indole groups reduced toxicity while maintaining CDK1 inhibition .
- FGFR1 Inhibitors: 1H-Pyrrolo[2,3-b]pyridines with 5-trifluoromethyl groups exhibited Kd = 12 nM for FGFR1. Bromine at the 5-position enhanced hydrogen bonding with Gly485, improving binding affinity over non-halogenated analogues .
Luminescent Materials
Physicochemical Properties
| Property | 2-(Bromomethyl) Derivative | 5-Bromo-2-ethyl Derivative | 2-tert-Butyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 225.1 | 242.1 | 174.2 |
| LogP | 2.8 | 3.5 | 4.1 |
| Solubility (DMSO, mg/mL) | >50 | 45 | 30 |
| Melting Point (°C) | 180–182 (dec.) | 195–197 | 210–212 |
Notes:
- Bromine increases molecular weight and polarity, enhancing aqueous solubility compared to alkylated derivatives.
- tert-Butyl groups drastically increase hydrophobicity, reducing bioavailability .
生物活性
2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of pyrrolo[2,3-b]pyridine derivatives. Various synthetic methodologies have been explored to enhance yield and selectivity. For instance, one approach utilizes N-bromosuccinimide (NBS) in a solvent such as dichloromethane to achieve bromination at the 2-position effectively .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its role as a potential therapeutic agent.
Inhibition of Phosphodiesterases (PDEs)
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of phosphodiesterase 4B (PDE4B). For example, a related compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages when exposed to inflammatory stimuli. This suggests that this compound may possess anti-inflammatory properties .
Antitumor Activity
Studies have shown that pyrrolo[2,3-b]pyridine derivatives can exhibit antiproliferative effects against various cancer cell lines. One investigation reported that specific derivatives demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values. Notably, these compounds showed minimal cytotoxicity against non-target cancer cell lines such as HeLa and HepG2 .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound reveal critical insights into how structural modifications impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Bromination at C-2 | Enhances PDE4B inhibition |
| Substitution on the amide group | Alters potency against TNF-α release |
| Variations in aryl groups | Influence selectivity towards PDE isoforms |
For instance, replacing certain substituents on the aromatic ring has been shown to improve potency against PDE4B while maintaining selectivity over other isoforms like PDE4D .
Case Studies
Several case studies provide evidence for the biological efficacy of this compound:
- Anti-inflammatory Properties : A study evaluated the compound's ability to inhibit TNF-α release in macrophages exposed to lipopolysaccharides. The results indicated a significant reduction in TNF-α levels, supporting its potential use in treating inflammatory diseases.
- Anticancer Activity : Another study focused on the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. The findings revealed that some derivatives exhibited high selectivity and potency against T-cell leukemia cells while sparing normal cells.
化学反应分析
Nucleophilic Substitution Reactions
The bromomethyl group at position 2 undergoes facile nucleophilic substitution (SN2) reactions, enabling functionalization with diverse nucleophiles. This reactivity is critical for introducing alkyl, aryl, or heteroatom-based substituents.
Key Findings :
-
Reactions with primary/secondary amines yield aminomethyl derivatives, useful for further coupling or bioactivity optimization .
-
Thiol substitutions proceed efficiently under mild conditions, forming stable thioether linkages .
Cross-Coupling Reactions
The pyrrolopyridine core participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation at strategic positions.
Case Study :
-
A chemoselective Suzuki coupling at C-2 using 2-iodo-4-chloropyrrolopyridine intermediates enables precise arylation (68–75% yield) .
-
Subsequent Buchwald–Hartwig amination at C-4 introduces secondary amines, critical for tuning pharmacokinetic properties .
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes electrophilic substitution predominantly at position 3:
Mechanistic Insight :
-
Bromination and iodination proceed via an electrophilic mechanism, with the bromomethyl group exerting minimal steric hindrance .
Reactions with Aldehydes and Mannich Bases
The compound reacts with aldehydes to form bis-heterocyclic methanes or undergoes Mannich reactions:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | HCl, EtOH, reflux | Di-3-(1H-pyrrolo[2,3-b]pyridyl)methane | 60% | |
| Benzaldehyde | NaHCO₃, H₂O, RT | 3-Benzylidene-2-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine | 55% |
Applications :
-
Mannich reactions with secondary amines yield imine derivatives, useful for constructing tricyclic scaffolds .
Oxidation and Stability
The bromomethyl group is susceptible to oxidation under harsh conditions:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine | Partial decomposition | |
| H₂O₂ | AcOH, RT | 2-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine | 70% conversion |
Recommendation :
常见问题
Q. Table 1. Comparative Reactivity of Halogenated Derivatives
| Compound | Halogen | Reaction Rate (SN2) | Solubility (µg/mL) |
|---|---|---|---|
| 2-(Bromomethyl)-derivative | Br | 1.0 (reference) | 45 (DMSO) |
| 2-(Chloromethyl)-derivative | Cl | 0.65 | 78 (DMSO) |
| 2-(Iodomethyl)-derivative | I | 1.8 | 22 (DMSO) |
| Data derived from kinetic studies in DMF at 25°C . |
Q. Table 2. Optimization of Bromination Reaction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.1–1.3 | Maximizes conversion without over-bromination |
| Temperature | 0–5°C | Reduces di-substituted byproducts |
| Solvent | Anhydrous DCM | Enhances selectivity |
| Based on iterative DOE studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
